molecular formula C18H23NO3S B2501420 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide CAS No. 2097935-06-1

2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide

Cat. No. B2501420
CAS RN: 2097935-06-1
M. Wt: 333.45
InChI Key: COHCZTSOCXERPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as ET-26-HCl, is a member of the thiosemicarbazone family and has been shown to exhibit several interesting properties that make it a valuable tool for researchers in various fields.

Scientific Research Applications

Metabolism in Liver Microsomes

A study focusing on the comparative metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide, in human and rat liver microsomes revealed significant insights into their metabolic pathways. These herbicides, which are used in agricultural production, undergo complex metabolic activation that may involve pathways leading to DNA-reactive products. Rat liver microsomes showed different metabolic rates compared to human liver microsomes, emphasizing the importance of species differences in herbicide metabolism. This research sheds light on the biotransformation processes of chloroacetamide herbicides and their potential implications for human health and safety (Coleman et al., 2000).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a reaction relevant to the synthesis of antimalarial drugs, highlights the importance of enzymatic catalysis in pharmaceutical manufacturing. This process, optimized using Novozym 435 as a catalyst, demonstrates the potential for specific chemical modifications in the synthesis of drug intermediates. Such advancements contribute to the development of efficient and sustainable drug synthesis methodologies, potentially impacting the production of antimalarial and other therapeutic agents (Magadum & Yadav, 2018).

Inhibitors for Antidiabetic Activity

Research on 2-(4-methoxyphenyl)ethyl] acetamide derivatives explored their potential as inhibitors for protein tyrosine phosphatase 1B (PTP1B), a target in antidiabetic therapy. The synthesis and evaluation of these compounds, which showed varying levels of inhibitory activity, indicate the role of chemical derivatives in modulating enzymatic actions relevant to diabetes management. The correlation between structural modifications and biological activity underscores the significance of chemical design in developing new therapeutic agents (Saxena et al., 2009).

Soil Reception and Herbicide Activity

A study on the soil reception and activity of chloroacetamide herbicides, closely related to the chemical structure , emphasizes the environmental aspect of chemical application in agriculture. The research findings on how soil properties affect the adsorption, mobility, and efficacy of these herbicides can inform safer and more effective use practices. Understanding the interaction between chemicals and soil contributes to minimizing environmental impact while maintaining agricultural productivity (Banks & Robinson, 1986).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-3-22-15-6-4-14(5-7-15)12-18(21)19-11-10-16-8-9-17(23-16)13(2)20/h4-9,13,20H,3,10-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHCZTSOCXERPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC=C(S2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.